molecular formula C16H19ClN2O B563315 Carbinoxamine-d6 Maleate Salt CAS No. 1216872-59-1

Carbinoxamine-d6 Maleate Salt

Cat. No.: B563315
CAS No.: 1216872-59-1
M. Wt: 296.828
InChI Key: OJFSXZCBGQGRNV-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbinoxamine-d6 Maleate Salt is a histamine-H1 receptor blocking agent . It’s an antihistamine with anticholinergic (drying) and sedative properties . It’s used to relieve symptoms of allergy, hay fever, and the common cold . The molecular formula is C20H17D6ClN2O5 and the molecular weight is 412.9 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: ClC1=CC=C (C (OCCN (C ( [2H]) ( [2H]) [2H])C ( [2H]) ( [2H]) [2H])C2=CC=CC=N2)C=C1.O=C (O)/C=C\C (O)=O .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C20H17D6ClN2O5 and a molecular weight of 412.9 . It’s freely soluble in water .

Scientific Research Applications

Analytical Method Development for Carbinoxamine

Carbinoxamine maleate, an antihistamine with sedative effects, is used for treating seasonal and perennial allergic rhinitis. A high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) assay was developed for the quantitative analysis of carbinoxamine, facilitating drug therapy optimization, reducing drug accumulation, and minimizing adverse effects. This method, validated for its precision and accuracy, is applicable for pharmacokinetic studies and monitoring carbinoxamine concentrations in beagle plasma. It supports further bioequivalence determination and drug metabolism studies (Li et al., 2018).

Crystallographic Studies

The crystal structure of carbinoxamine maleate was determined, revealing its spontaneous resolution of enantiomers and absolute S-configuration in the crystal. This study aids in understanding the compound's structural basis for its antihistamine activity, providing insights into its interaction with histamine H1 receptors and potential for designing more effective antihistamines (Bertolasi et al., 1980).

Spectrofluorimetric and Spectrophotometric Determination

A novel spectrofluorimetric method was developed for the determination of carbinoxamine maleate in pharmaceutical preparations and spiked human plasma, offering a sensitive and simple approach for drug analysis. This method, with its low detection limits, provides a cost-effective tool for in vitro investigations (Aly et al., 2018). Additionally, a spectrophotometric method based on ternary complex formation with Cu(II) and eosin was developed for carbinoxamine maleate determination in pharmaceutical formulations, demonstrating high accuracy and precision (Ramadan & Mandil, 2006).

Taste Masking in Orally Disintegrating Tablets

Research focused on masking the bitter taste and decreasing the disintegration time of carbinoxamine maleate orally disintegrating tablets (ODTs). A modified in vitro disintegration method (MIVDM) was developed for this purpose, which showed good in vitro and in vivo correlation, demonstrating its practicality for commercial use. This study highlights the potential for improving patient compliance with carbinoxamine maleate treatments (Liu et al., 2018).

Mechanism of Action

Safety and Hazards

Carbinoxamine-d6 Maleate Salt may cause drowsiness; alcohol, sedatives, and tranquilizers may increase the drowsiness effect . It should not be used in patients with hypersensitivity to carbinoxamine . It should not be used in newborn or premature infants . Safe use of carbinoxamine during pregnancy has not been established .

Properties

IUPAC Name

2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-bis(trideuteriomethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13/h3-10,16H,11-12H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFSXZCBGQGRNV-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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